molecular formula C17H28ClN3OS B2945458 3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride CAS No. 1331323-13-7

3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride

Numéro de catalogue: B2945458
Numéro CAS: 1331323-13-7
Poids moléculaire: 357.94
Clé InChI: RBFKSOWDSLVZTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a potent and selective ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with a particular focus on the pathogenic G2019S mutant implicated in familial Parkinson's disease. This compound is a key research tool for investigating the role of LRRK2 kinase activity in neuronal pathophysiology and lysosomal dysfunction . Its primary research value lies in its ability to modulate LRRK2-mediated signaling pathways, thereby enabling studies on alpha-synuclein aggregation , autophagic flux , and neuroinflammation in cellular and animal models of Parkinsonism. By potently inhibiting LRRK2, this compound facilitates the exploration of therapeutic strategies aimed at slowing neurodegeneration, making it an indispensable pharmacological probe for validating LRRK2 as a drug target in Parkinson's disease and related synucleinopathies.

Propriétés

IUPAC Name

3-cyclopentyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3OS.ClH/c1-14-13-22-16(18-14)12-19-8-10-20(11-9-19)17(21)7-6-15-4-2-3-5-15;/h13,15H,2-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFKSOWDSLVZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)CCC3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound 3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activity. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure

The molecular formula of 3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is C15H22N2SC_{15}H_{22}N_2S with a molecular weight of approximately 282.42 g/mol. The compound features a cyclopentyl group, a thiazole moiety, and a piperazine ring, contributing to its diverse interactions with biological targets.

Physical Properties

PropertyValue
Molecular Weight282.42 g/mol
Molecular FormulaC₁₅H₂₂N₂S
SolubilitySoluble in DMSO
Melting PointNot determined

Research indicates that compounds similar to 3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride may exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antifungal and antibacterial properties. For instance, thiazole-based compounds can inhibit the growth of various pathogens, potentially through disruption of cell wall synthesis or interference with metabolic pathways .
  • CNS Activity : The presence of the piperazine ring suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression disorders .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited up to 100% inhibition against specific fungal strains, outperforming traditional antifungals like azoxystrobin .

Neuropharmacological Effects

Research focusing on piperazine derivatives revealed their potential as muscarinic receptor antagonists, which are implicated in treating neurological disorders such as Alzheimer's disease. These compounds demonstrated significant binding affinity and selectivity towards M4 muscarinic receptors, suggesting therapeutic applications in cognitive dysfunction .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and selectivity of thiazole-containing compounds. For example, compounds were screened against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition at low concentrations .

In Vivo Studies

Preclinical trials have demonstrated the efficacy of similar compounds in animal models. The administration of thiazole derivatives resulted in notable improvements in behavioral assays related to anxiety and depression, indicating their potential for CNS-related applications .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-(5-Methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one Hydrochloride (CIBA 1002-Go)

  • Structural Differences : Replaces the cyclopentyl group with a phenylpyrazole and substitutes the 4-methylthiazole with an o-tolyl-piperazine.
  • Pharmacological Profile : Demonstrated significant effects on catecholamine stores in rat and cat tissues, suggesting adrenergic or dopaminergic modulation .
  • Key Contrast : The absence of a thiazole ring in CIBA 1002-Go may reduce selectivity for thiazole-associated targets (e.g., kinases or ion channels) compared to the target compound.

Morpholino-Thienopyrimidine Derivatives (EP 2 402 347 A1)

  • Structural Differences: Incorporate morpholino and thieno-pyrimidinyl groups instead of cyclopentyl and 4-methylthiazole. Example: (S)-2-hydroxy-1-(4-((7-methyl-4-morpholino-2-(1H-pyrrolo[2,3-b]pyridin-5-yl)thieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)propan-1-one .
  • Functional Implications: The thienopyrimidine-morpholino scaffold likely enhances kinase inhibition (e.g., PI3K/mTOR pathways), whereas the target compound’s thiazole-cyclopentyl motif may favor GPCR or transporter interactions.

3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one

  • Structural Differences : Features a methanesulfonyl group and propargyl substitution on piperazine, contrasting with the cyclopentyl and methylthiazole groups .
  • Physicochemical Properties: The sulfonyl group increases polarity (PSA ~60 Ų vs.

1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one

  • Structural Differences: Substitutes cyclopentyl and thiazole with a hydroxypropyl group, yielding a simpler piperazine-propanone derivative .
  • Functional Impact : The hydroxypropyl group enhances hydrogen-bonding capacity, which may improve aqueous solubility (PSA: ~44 Ų) but reduce lipophilicity compared to the target compound.

3-Phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one Hydrochloride

  • Structural Differences: Replaces 4-methylthiazole with a p-tolyl-imidazole group and incorporates a phenylpropanone chain .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Key Substituents Observed/Predicted Activity Reference
Target Compound ~380 (est.) Cyclopentyl, 4-methylthiazole Neurotransmitter modulation (inferred)
CIBA 1002-Go 413.9 Phenylpyrazole, o-tolyl-piperazine Catecholamine store modulation
Morpholino-Thienopyrimidine Derivative ~550 (est.) Morpholino, thienopyrimidine Kinase inhibition
3-Methanesulfonyl Derivative 258.34 Methanesulfonyl, propargyl High polarity, metabolic stability
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one 200.28 Hydroxypropyl Improved solubility
p-Tolyl-imidazole Derivative 410.9 p-Tolyl-imidazole, phenylpropanone Histaminergic interactions

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The cyclopentyl group in the target compound likely enhances lipophilicity, favoring CNS penetration compared to hydroxypropyl or sulfonyl derivatives .
    • The 4-methylthiazole moiety may confer metabolic stability via steric hindrance, contrasting with phenylpyrazole (CIBA 1002-Go), which is prone to oxidative metabolism .
  • Pharmacological Gaps : While CIBA 1002-Go showed direct effects on catecholamine stores, the target compound’s activity remains inferred. Comparative in vitro assays (e.g., receptor binding, enzyme inhibition) are needed to validate selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.